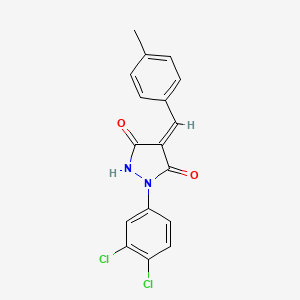
4-(4-ethoxy-3-nitrophenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-ethoxy-3-nitrophenyl)-1H-imidazole, commonly known as ENP-I, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. This compound is a member of the imidazole family and has a unique chemical structure that makes it a valuable tool for researchers.
Mécanisme D'action
ENP-I works by selectively inhibiting certain enzymes and proteins, which can have a profound effect on cellular processes. This compound has been shown to inhibit the activity of certain kinases, which are important enzymes that play a crucial role in cell signaling pathways.
Biochemical and Physiological Effects:
ENP-I has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells, as well as to induce apoptosis, or programmed cell death, in these cells. Additionally, ENP-I has been shown to have anti-inflammatory effects and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
ENP-I has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and it has a well-characterized mechanism of action. Additionally, ENP-I has been shown to be effective at relatively low concentrations, which can be beneficial in experimental settings.
However, there are also limitations to the use of ENP-I in lab experiments. This compound can be difficult to solubilize, which can limit its effectiveness in certain experimental setups. Additionally, ENP-I has been shown to have some toxicity in certain cell types, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for research involving ENP-I. One potential area of interest is in the development of new cancer therapies based on this compound. Additionally, ENP-I may have potential applications in the treatment of other diseases, such as Alzheimer's and Parkinson's.
Another potential area of research is in the development of new methods for synthesizing ENP-I and related compounds. This could lead to the development of more effective and efficient methods for producing these compounds, which could have a significant impact on their use in scientific research.
Overall, ENP-I is a valuable tool for researchers in a variety of scientific fields. This compound has a well-characterized mechanism of action and has been shown to have a variety of potential applications in the treatment of various diseases. As research in this area continues, it is likely that new and exciting applications for ENP-I will be discovered.
Méthodes De Synthèse
The synthesis of ENP-I involves several steps, including the reaction of 4-ethoxy-3-nitrobenzaldehyde with ethyl cyanoacetate to form 4-(4-ethoxy-3-nitrophenyl)-3-buten-2-one. This intermediate is then treated with ammonium acetate and acetic anhydride to form the final product, ENP-I.
Applications De Recherche Scientifique
ENP-I has been widely used in scientific research due to its ability to selectively inhibit certain enzymes and proteins. This compound has been studied for its potential applications in cancer treatment, as well as in the treatment of other diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
5-(4-ethoxy-3-nitrophenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-2-17-11-4-3-8(5-10(11)14(15)16)9-6-12-7-13-9/h3-7H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSXUVBUUOISDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CN=CN2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5889440.png)
![6-{[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methylpyridazin-3(2H)-one](/img/structure/B5889444.png)

![4-allyl-5-{[(2,4-dichlorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5889463.png)
![2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5889468.png)
![4-allyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5889475.png)







